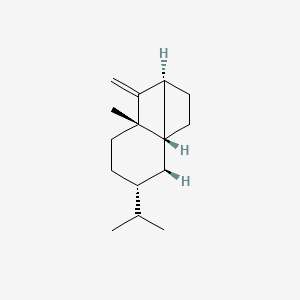

(+)-Sativene

Übersicht

Beschreibung

(+)-Sativene is a naturally occurring sesquiterpene hydrocarbon found in various essential oils, including those of cannabis and other plants. It is known for its distinctive aroma and potential therapeutic properties. Sesquiterpenes like this compound are composed of three isoprene units, resulting in a molecular formula of C15H24.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Sativene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate (FPP) in the presence of specific enzymes. This biosynthetic pathway is common in plants and involves the conversion of FPP to this compound via a series of enzyme-catalyzed reactions.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oils from plants known to contain high concentrations of this compound. Steam distillation is a common method used to isolate essential oils, followed by chromatographic techniques to purify this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Sativene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxygenated derivatives, such as alcohols, ketones, and epoxides.

Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbon.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing this compound.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions include various oxygenated derivatives, saturated hydrocarbons, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has identified several biological activities associated with (+)-Sativene:

- Anti-inflammatory Properties : Studies indicate that this compound may reduce inflammation, making it a candidate for treating inflammatory conditions. However, further human studies are necessary to confirm these effects.

- Neuroprotective Effects : Preliminary research suggests that this compound could have neuroprotective properties in models of neurodegeneration. Its mechanisms of action may involve modulation of the endocannabinoid system.

- Antifungal Activity : this compound exhibits antifungal properties, potentially interacting with fungal cell membranes or metabolic pathways to inhibit growth. This makes it relevant for agricultural applications as a natural pesticide .

- Mood Regulation : There are early indications that this compound may influence mood, although more comprehensive studies are needed to validate these findings.

Applications in Medicine and Industry

The potential applications of this compound span various fields:

- Pharmaceuticals : Its anti-inflammatory and neuroprotective properties suggest potential therapeutic uses for conditions such as chronic pain and neurodegenerative diseases.

- Fragrance Industry : Due to its pleasant aroma, this compound is being explored for use in perfumes and other scented products.

- Natural Pesticides : Its antifungal and insecticidal properties position it as a candidate for developing eco-friendly pest control solutions in agriculture .

Case Studies

Several studies have explored the applications of this compound:

- Neuroprotection Study : Research indicated that this compound could protect neuronal cells from oxidative stress in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of various fungal strains, highlighting its application as a natural fungicide .

- Mood Enhancement Research : Initial findings from animal models suggest that this compound may positively influence mood-related behaviors, warranting further investigation into its effects on human mood disorders.

Wirkmechanismus

The mechanism of action of (+)-Sativene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of the endocannabinoid system, which plays a crucial role in regulating pain, inflammation, and immune responses. This compound may also interact with other receptors and enzymes involved in these pathways, contributing to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

(+)-Sativene can be compared to other sesquiterpenes, such as:

Caryophyllene: Known for its anti-inflammatory and analgesic properties.

Humulene: Exhibits anti-inflammatory and appetite-suppressing effects.

Bisabolol: Used in cosmetics for its soothing and anti-irritant properties.

What sets this compound apart is its unique combination of aromatic properties and potential therapeutic benefits, making it a compound of interest for further research and application.

Biologische Aktivität

(+)-Sativene is a sesquiterpene that has garnered attention for its diverse biological activities. This article explores its biological activity, including phytotoxic effects, potential applications in agriculture, and insights from recent research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure typical of sesquiterpenes. Its chemical formula is , and it features a bicyclic framework that contributes to its unique biological properties. The compound can be biosynthesized through various pathways involving carbocation rearrangements from farnesyl diphosphate, leading to several derivatives with distinct biological activities .

Phytotoxicity

Research indicates that this compound and its analogs exhibit significant phytotoxic effects. For instance, studies have shown that certain seco-sativene derivatives can inhibit seed germination and seedling growth in various plant species, including wheat and lettuce .

Table 1: Phytotoxic Effects of Sativene Derivatives

| Compound | Plant Species | Concentration (ppm) | Effect on Germination |

|---|---|---|---|

| This compound | Wheat | 100 | Inhibition observed |

| Seco-sativene | Lettuce | 200 | Significant inhibition |

| Bipolenin K | Bromus tectorum | 500 | Necrosis observed |

This table summarizes the findings from various studies, illustrating the inhibitory effects of different sativene-related compounds on plant germination.

Plant Growth Promotion

Interestingly, while some sativene derivatives are phytotoxic, others have been identified as plant-growth promoters. For example, certain seco-sativene compounds have been shown to enhance root development and overall plant vigor under specific conditions .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds may interact with plant hormonal pathways or disrupt cellular processes in target plants. For instance, the presence of functional groups such as aldehydes in some derivatives may play a role in their bioactivity .

Case Studies and Research Findings

Recent studies have provided valuable insights into the practical applications of this compound in agriculture. For instance, a study highlighted its potential as a natural pesticide due to its ability to inhibit the growth of certain invasive plant species while promoting beneficial plants .

Case Study Summary: Natural Pesticide Development

- Objective : To evaluate the effectiveness of this compound as a natural herbicide.

- Methodology : Field trials were conducted using varying concentrations of sativene derivatives on target invasive species.

- Findings : The application of sativene at concentrations above 200 ppm resulted in a significant reduction in invasive species cover without adversely affecting native flora.

Eigenschaften

IUPAC Name |

(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBBUADSYROGAT-VYDRJRHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C(C2=C)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@@H](C2=C)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460872 | |

| Record name | (+)-Sativene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22338-87-0, 3650-28-0 | |

| Record name | rel-(1R,3aS,4R,7R,7aR)-Octahydro-4-methyl-8-methylene-7-(1-methylethyl)-1,4-methano-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22338-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Sativene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.